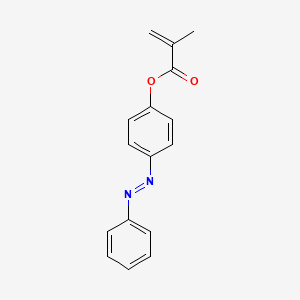

4-Methacryloyloxyazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methacryloyloxyazobenzene is an organic compound characterized by the presence of both methacryloyloxy and azobenzene functional groups The azobenzene moiety is known for its ability to undergo reversible photoisomerization, making it a valuable component in the development of photoresponsive materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methacryloyloxyazobenzene can be synthesized through the condensation reaction of 4-hydroxyazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:

4-Hydroxyazobenzene+Methacryloyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methacryloyloxyazobenzene undergoes various chemical reactions, including:

Photoisomerization: The azobenzene moiety can switch between trans and cis configurations upon exposure to UV or visible light.

Polymerization: The methacryloyloxy group allows for radical polymerization, forming polymers with photoresponsive properties.

Reduction: The azo group can be reduced to form amines using reducing agents such as sodium dithionite.

Common Reagents and Conditions

Photoisomerization: UV or visible light sources.

Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents such as THF or dimethylformamide (DMF).

Reduction: Sodium dithionite in aqueous or organic solvents.

Major Products

Photoisomerization: Trans and cis isomers of this compound.

Polymerization: Poly(this compound) with varying molecular weights and properties.

Reduction: Corresponding amines derived from the reduction of the azo group.

Applications De Recherche Scientifique

4-Methacryloyloxyazobenzene has a wide range of scientific research applications:

Chemistry: Used in the synthesis of photoresponsive polymers and materials.

Biology: Incorporated into biomaterials for controlled drug delivery and tissue engineering.

Medicine: Explored for use in light-activated drug delivery systems and phototherapy.

Industry: Utilized in the development of smart coatings, sensors, and optical devices.

Mécanisme D'action

The primary mechanism of action of 4-Methacryloyloxyazobenzene is its ability to undergo reversible photoisomerization. Upon exposure to UV light, the trans isomer converts to the cis isomer, resulting in a change in the molecular geometry and properties of the compound. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation . The azobenzene moiety’s ability to switch between different configurations allows for the modulation of material properties, such as viscosity, solubility, and mechanical strength, making it useful in various applications.

Comparaison Avec Des Composés Similaires

4-Methacryloyloxyazobenzene can be compared with other azobenzene derivatives, such as:

4-Acryloyloxyazobenzene: Similar in structure but contains an acryloyloxy group instead of a methacryloyloxy group.

4,4’-Di(methacryloylamino)azobenzene: Contains two methacryloylamino groups, offering different polymerization and cross-linking properties.

Poly(this compound-co-N,N-dimethylacrylamide): A copolymer with enhanced solubility and photoresponsive behavior.

The uniqueness of this compound lies in its combination of methacryloyloxy and azobenzene functionalities, providing a versatile platform for the development of advanced materials with tunable properties.

Propriétés

Formule moléculaire |

C16H14N2O2 |

|---|---|

Poids moléculaire |

266.29 g/mol |

Nom IUPAC |

(4-phenyldiazenylphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3 |

Clé InChI |

IGCJKJTYHIDZJN-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)